Product packaging for 5-Chloro-pent-3-en-1-ynyl-benzene(Cat. No.:)

5-Chloro-pent-3-en-1-ynyl-benzene

Cat. No.: B8381753
M. Wt: 176.64 g/mol
InChI Key: BBGIOOYFTFYQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Aryl Alkynyl-Alkenyl Chlorides in Contemporary Organic Chemistry

Aryl alkynyl-alkenyl chlorides are part of a larger family of compounds known as enynes, which contain both a double (alkene) and a triple (alkyne) bond. wikipedia.org The presence of an aryl group and a chlorine atom adds further layers of complexity and reactivity. The aryl group can influence the electronic properties of the conjugated system, while the chlorine atom can act as a leaving group in substitution reactions or participate in various coupling reactions. libretexts.org

These compounds are considered highly valuable in contemporary organic chemistry due to their potential to undergo a variety of transformations, including cyclization reactions, cross-coupling reactions, and addition reactions. acs.orgacs.org The interplay between the different functional groups allows for the construction of diverse and intricate molecular frameworks, which are often found in natural products, pharmaceuticals, and advanced materials. numberanalytics.comwikipedia.org

The Significance of Multifunctionalized Building Blocks in Retrosynthetic Strategies

Retrosynthetic analysis is a powerful tool used by chemists to plan the synthesis of complex molecules. synthiaonline.com This strategy involves mentally breaking down a target molecule into simpler, commercially available starting materials. synthiaonline.comnih.gov Multifunctionalized building blocks—molecules that contain several reactive sites—are of paramount importance in this process. nih.gov They allow for the rapid and efficient construction of molecular complexity, often reducing the number of synthetic steps required. synthiaonline.comresearchgate.net

Aryl alkynyl-alkenyl chlorides are prime examples of such building blocks. Their multiple reactive centers—the alkyne, the alkene, the aryl group, and the chloro-substituent—provide numerous opportunities for strategic bond formation. This versatility makes them highly sought-after intermediates in the synthesis of a wide range of organic compounds.

Overview of Synthetic Methodologies for Related Aryl-Alkyne-Alkene Frameworks

The synthesis of aryl-alkyne-alkene frameworks can be achieved through a variety of methods. While a specific, documented synthesis for "5-Chloro-pent-3-en-1-ynyl-benzene" is not available, general strategies for constructing similar enyne systems are well-established in the chemical literature.

One common approach involves the coupling of a terminal alkyne with a vinyl halide, a reaction often catalyzed by transition metals like palladium or copper. acs.org Another strategy is the dehydrohalogenation of dihaloalkanes, which can generate the alkyne moiety. libretexts.org The alkene can be introduced through various olefination reactions, such as the Wittig reaction. organic-chemistry.org Furthermore, enyne metathesis, a powerful reaction catalyzed by ruthenium complexes, allows for the rearrangement of an alkene and an alkyne to form a new conjugated diene. organic-chemistry.org

The table below summarizes some of the key synthetic strategies that could be adapted for the synthesis of aryl alkynyl-alkenyl chlorides.

Reaction Type Description Potential Application for Aryl Alkynyl-Alkenyl Chlorides
Sonogashira CouplingA cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper.Coupling of a chloro-substituted vinyl halide with an arylacetylene.
Heck CouplingA palladium-catalyzed reaction of an unsaturated halide with an alkene.Reaction of an aryl halide with a chloro-substituted enyne.
Wittig ReactionThe reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. organic-chemistry.orgIntroduction of the chloro-alkene moiety onto an aryl-alkynyl aldehyde. organic-chemistry.org
DehydrohalogenationThe elimination of a hydrogen halide from a substrate. pressbooks.pubFormation of the alkyne from a corresponding dichloro-alkene precursor. libretexts.org
Enyne MetathesisA metal-catalyzed reaction that reorganizes the bonds between an alkene and an alkyne. organic-chemistry.orgIntramolecular cyclization or intermolecular cross-metathesis to form complex dienes. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl B8381753 5-Chloro-pent-3-en-1-ynyl-benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9Cl

Molecular Weight

176.64 g/mol

IUPAC Name

5-chloropent-3-en-1-ynylbenzene

InChI

InChI=1S/C11H9Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8H,10H2

InChI Key

BBGIOOYFTFYQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC=CCCl

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Chloro Pent 3 En 1 Ynyl Benzene

Convergent and Linear Synthesis Approaches

The synthesis of a target molecule like 5-Chloro-pent-3-en-1-ynyl-benzene can be approached through either a linear or a convergent strategy. A linear synthesis involves the sequential modification of a single starting material, adding complexity step-by-step. In contrast, a convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then coupled together at a late stage. For a molecule with distinct functional domains like the phenyl-alkyne and the chloro-alkene moieties, a convergent approach is often more efficient.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler precursor structures, known as synthons. wikipedia.orgias.ac.in This process is repeated until commercially available or easily prepared starting materials are identified. wikipedia.org The power of this approach lies in its ability to reveal multiple potential synthetic routes. wikipedia.orgias.ac.in

For this compound, the key structural features are the phenyl group, the conjugated en-yne system, and the terminal allylic chloride. The most logical disconnections would be at the carbon-carbon bonds that are most readily formed using reliable and high-yielding reactions.

Strategic Disconnections and Precursor Identification

The primary retrosynthetic disconnection for this compound is at the sp-sp2 carbon-carbon bond between the alkyne and the alkene. This disconnection simplifies the molecule into two key fragments: a phenylacetylene (B144264) synthon and a 3-chloro-prop-1-ene synthon. This approach allows for the independent synthesis and functionalization of each piece before their crucial coupling.

A second key disconnection can be made at the sp-sp2 bond between the phenyl ring and the alkyne. This would lead to a benzene-derived nucleophile or electrophile and a pent-3-en-1-ynyl chloride fragment. This strategy is also viable and relies on well-established cross-coupling methodologies.

These disconnections suggest the following key precursors:

From the first disconnection:

Phenylacetylene

1,3-Dichloropropene or a related C3 synthon that can be converted to the desired chloro-alkene.

From the second disconnection:

A phenyl-organometallic reagent (e.g., phenylboronic acid or a phenyl-organotin compound) or an aryl halide (e.g., iodobenzene).

(E/Z)-5-chloro-pent-3-en-1-yne.

Carbon-Carbon Bond Formation Methodologies

The construction of the carbon skeleton of this compound relies heavily on transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.net

Cross-Coupling Reactions for Alkyne and Alkene Linkages

The formation of the en-yne linkage is a critical step in the synthesis of the target molecule. Several cross-coupling reactions are well-suited for this purpose.

The Sonogashira coupling is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. libretexts.orgsynarchive.com It is a highly versatile and widely used method for the synthesis of conjugated enynes and arylalkynes. researchgate.netlibretexts.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. synarchive.comorganic-chemistry.org

In the context of synthesizing this compound, a Sonogashira coupling could be employed to couple phenylacetylene with a suitable vinyl halide, such as (E)- or (Z)-1,3-dichloropropene. The regioselectivity of the coupling would be crucial to ensure the formation of the desired product. The reactivity of the different halide substituents would direct the alkynylation to the desired position. libretexts.org

Table 1: Key Features of Sonogashira Coupling

FeatureDescription
Catalyst Typically a palladium(0) complex, such as Pd(PPh₃)₄. libretexts.org
Co-catalyst Copper(I) salt, like CuI, is commonly used. organic-chemistry.orgresearchgate.net
Base An amine base, such as triethylamine (B128534) or diisopropylamine, is required. researchgate.net
Reactants A terminal alkyne and an aryl or vinyl halide. researchgate.net
Bond Formed C(sp)-C(sp²)

Alternatively, the aryl-alkyne bond can be formed using other powerful cross-coupling reactions like the Suzuki-Miyaura or Stille couplings.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com This reaction is known for its mild reaction conditions and the low toxicity of the boron-containing byproducts. organic-chemistry.org For the synthesis of our target molecule, one could envision the coupling of phenylboronic acid with a 5-chloro-pent-3-en-1-ynyl halide. An iron-catalyzed Suzuki-Miyaura coupling has been reported for the regio- and stereoselective synthesis of 1,4-enynes, which are structurally related to our target. rsc.orgrsc.org

The Stille coupling utilizes an organotin compound (organostannane) to couple with an organic halide, also catalyzed by palladium. wikipedia.orglibretexts.org While organotin reagents are often highly toxic, the Stille reaction is valued for its tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org In this case, a phenylstannane could be coupled with a 5-chloro-pent-3-en-1-ynyl halide.

Table 2: Comparison of Suzuki-Miyaura and Stille Couplings for Aryl-Alkyne Synthesis

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compound (e.g., boronic acid) youtube.comOrganotin compound (organostannane) wikipedia.org
Toxicity of Reagents Generally low toxicity. organic-chemistry.orgHigh toxicity of tin compounds. organic-chemistry.orgwikipedia.org
Reaction Conditions Typically requires a base. youtube.comCan often be performed under neutral conditions.
Functional Group Tolerance Good tolerance.Excellent tolerance. organic-chemistry.org

Both the Suzuki-Miyaura and Stille reactions represent viable strategies for the construction of the C(aryl)-C(sp) bond in this compound, with the choice between them often depending on factors such as substrate availability, desired reaction conditions, and safety considerations.

Olefin Metathesis Approaches for Alkene Construction

Olefin metathesis is a powerful catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum alkylidene complexes. mdpi.com Enyne metathesis, a variant of this reaction, facilitates a bond reorganization between an alkene and an alkyne to generate a new 1,3-diene system. organic-chemistry.org

For the synthesis of this compound, a plausible strategy involves a cross-enyne metathesis. This would entail reacting phenylacetylene with a suitable chloro-substituted olefin. The driving force for this reaction is the formation of a thermodynamically stable conjugated 1,3-diene product. organic-chemistry.org The choice of catalyst, such as a Grubbs-type ruthenium catalyst, is crucial as they are known to tolerate a wide range of functional groups. organic-chemistry.org

A potential pathway could involve the cross-metathesis between phenylacetylene and 3-chloropropene. However, controlling the regioselectivity and preventing side reactions like homodimerization of the alkene would be a significant challenge. The concentration of the alkene is a key parameter; a higher concentration generally favors the cross-coupled product. organic-chemistry.org

Table 1: Key Features of Enyne Metathesis for Alkene Construction

ParameterDescriptionRelevance to Synthesis
Catalyst TypeRuthenium-based (e.g., Grubbs I, II, Hoveyda-Grubbs) or Molybdenum-based catalysts. mdpi.comGrubbs catalysts are generally preferred for their functional group tolerance, which is important when a chloro-substituent is present. organic-chemistry.org
Reaction TypeCross-Enyne Metathesis (intermolecular) or Ring-Closing Enyne Metathesis (intramolecular). organic-chemistry.orgAn intermolecular approach between an alkyne (phenylacetylene) and an alkene (a chloro-substituted ethene derivative) would be required.
Key ChallengeControlling selectivity (E/Z isomers) and preventing homodimerization of the alkene partner. organic-chemistry.orgAchieving the specific E-isomer of the target compound would require careful optimization of catalysts and reaction conditions.
Heck and Negishi Coupling Strategies for Aryl-Alkene Connections

Palladium-catalyzed cross-coupling reactions are fundamental tools for forging carbon-carbon bonds. The Heck and Negishi reactions are particularly well-suited for connecting aryl groups to alkene systems.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.govresearchgate.net To synthesize this compound, one could envision a reaction between an aryl halide, such as iodobenzene, and a pre-formed 5-chloro-pent-3-en-1-yne fragment. The success of this approach would depend heavily on the stability of the chlorinated enyne under the reaction conditions. The Mizoroki-Heck reaction is a powerful method for forming C(sp²)–C(sp²) bonds and is known for its broad functional group compatibility. nih.gov

The Negishi coupling provides an alternative and often more versatile route. It couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is renowned for its high functional group tolerance and the ability to couple various carbon centers (sp³, sp², sp). wikipedia.org A potential Negishi strategy could involve:

Preparation of a phenylethynylzinc reagent.

Coupling this reagent with a 1-halo-3-chloro-prop-1-ene derivative under palladium catalysis.

Alternatively, an organozinc compound derived from a chlorinated pentenyne fragment could be coupled with an aryl halide. nih.gov The use of highly active palladium catalysts, such as those with bulky phosphine (B1218219) ligands, can be crucial for achieving high yields and selectivity. wikipedia.orgnih.gov

Table 2: Comparison of Heck and Negishi Couplings for Aryl-Alkene Synthesis

ReactionAryl ComponentAlkene ComponentCatalystKey Advantages
Heck CouplingAryl Halide (e.g., Iodobenzene)Alkene (e.g., 5-chloro-pent-1-en-3-yne)Pd(0) complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) nih.govOperational simplicity; avoids pre-metalation of the alkene.
Negishi CouplingAryl Halide (e.g., Iodobenzene)Alkenylzinc HalidePd(0) or Ni(0) complexes wikipedia.orgHigh reactivity and functional group tolerance; allows for coupling of complex fragments. wikipedia.org
Negishi CouplingArylzinc HalideAlkenyl Halide (e.g., 1,5-dichloro-pent-1-en-3-yne)Pd(0) or Ni(0) complexes wikipedia.orgVersatile approach, enabling different disconnection strategies.

Wittig and Horner-Wadsworth-Emmons Olefination for Alkene Synthesis

Olefination reactions are a cornerstone of alkene synthesis, directly converting carbonyl compounds into alkenes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples.

The Wittig reaction utilizes a phosphorus ylide (phosphorane) to react with an aldehyde or ketone. For the target molecule, a conceivable route would be the reaction of a phenylethynyl-substituted phosphorane with chloroacetaldehyde. The stereochemical outcome (E/Z mixture) would depend on whether a stabilized or non-stabilized ylide is used.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgorganicchemistrydata.org A significant advantage of the HWE reaction is that it typically produces the thermodynamically more stable (E)-alkene with high selectivity, which is ideal for synthesizing the specified (E)-isomer of this compound. wikipedia.orgorganic-chemistry.orgnih.gov The reaction also benefits from the easy removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.org

A plausible HWE synthesis could involve the reaction of a phosphonate ester bearing the phenylacetylene moiety with chloroacetaldehyde. Alternatively, benzaldehyde (B42025) could be reacted with a phosphonate ylide containing the 3-chloroprop-1-en-1-yl fragment. The use of stabilized phosphonate carbanions, which are more nucleophilic but less basic than Wittig ylides, allows for reaction with a broader range of aldehydes. wikipedia.org

Cadiot-Chodkiewicz and Glaser Couplings for Diacetylene Formation

While the target molecule is an enyne, methods for forming diyne linkages are relevant for the synthesis of related polyyne structures and can sometimes be adapted.

The Glaser coupling is a copper-catalyzed oxidative coupling of terminal alkynes to form symmetrical 1,3-diynes. nih.gov This method would not be suitable for the direct synthesis of the unsymmetrical target molecule.

The Cadiot-Chodkiewicz coupling , however, is specifically designed for the synthesis of unsymmetrical diynes. It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgrsc.orgorganic-chemistry.org This reaction proceeds selectively to give a single cross-coupled product. wikipedia.org While its primary application is for creating a C(sp)-C(sp) bond to form a diyne, the principles could be considered in a multi-step synthesis where a diyne is an intermediate that is later partially reduced to an enyne. For instance, coupling phenylacetylene with a bromo-chloro-alkyne precursor could be a step in a longer synthetic sequence.

Table 3: Comparison of Alkyne Coupling Reactions

ReactionReactantsProduct TypeCatalystRelevance
Glaser CouplingTwo terminal alkynesSymmetrical 1,3-diyne nih.govCu(I) or Cu(II) saltsNot directly applicable for unsymmetrical target molecule.
Cadiot-Chodkiewicz CouplingTerminal alkyne + 1-HaloalkyneUnsymmetrical 1,3-diyne wikipedia.orgrsc.orgCu(I) salt (e.g., CuBr) wikipedia.orgPotentially useful for creating diyne intermediates for subsequent transformation into the enyne structure.

Alkylation Reactions for Carbon Chain Extension

Alkylation of terminal alkynes is a fundamental strategy for extending carbon chains. youtube.com The process involves the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. youtube.comyoutube.com This anion can then participate in an SN2 reaction with a suitable alkyl halide to form a new carbon-carbon bond. youtube.comyoutube.com

To construct the carbon skeleton of this compound, a viable approach would be the alkylation of the phenylacetylide anion. This anion, generated from phenylacetylene and a strong base, could be reacted with a 1,3-dihalopropene, such as 1-bromo-3-chloropropene. The SN2 attack would preferentially occur at the more reactive carbon-bromine bond, displacing the bromide and leaving the chloro substituent intact to yield the desired carbon framework. This method is powerful because it allows for the direct formation of the C5 chain attached to the phenylalkyne core. youtube.com

Halogenation Methodologies and Functional Group Interconversions

Introduction of the Chloro Substituent via Selective Halogenation

The final step in many potential syntheses, or a key step in preparing a precursor, is the introduction of the chlorine atom. This can be achieved through various halogenation methods.

One common strategy is the conversion of a hydroxyl group into a chloride. A precursor molecule, such as (E)-5-phenylpent-2-en-4-yn-1-ol, could be synthesized first. The terminal hydroxyl group could then be converted to a chloride using standard reagents like thionyl chloride (SOCl₂) or Appel reaction conditions (PPh₃, CCl₄). This approach offers good control as the enyne backbone is constructed prior to the halogenation step.

Alternatively, direct hydrochlorination of a suitable precursor could be explored. For example, a regio- and stereoselective hydrochlorination of a 1,4-enyne could potentially install the chlorine at the desired position. acs.org Research has shown that iron(III) chloride can catalyze the hydrochlorination/cyclization of enynes, yielding Z-alkenyl chlorides. acs.org While the target is an E-isomer and non-cyclic, this demonstrates that metal-catalyzed hydrohalogenation of enyne systems is feasible and can exhibit high selectivity, suggesting that a tailored catalytic system could be developed for the desired transformation.

Stereoselective and Regioselective Considerations in Halogenation

The introduction of a chlorine atom into a precursor molecule to form this compound requires careful consideration of both regioselectivity (where the halogen adds) and stereoselectivity (the spatial arrangement of the resulting atoms). Halogenation reactions of alkenes and alkynes are fundamental processes in organic synthesis, often proceeding through distinct mechanisms that dictate the product's stereochemistry.

When halogenating a double bond, as would be required for a precursor to the target molecule, the reaction with reagents like chlorine (Cl₂) typically proceeds through a bridged halonium ion intermediate. masterorganicchemistry.comyoutube.com This intermediate is then attacked by a halide ion from the opposite face, resulting in an anti-addition product. youtube.com This means the two chlorine atoms would add to opposite sides of the original double bond. For the synthesis of a monochlorinated compound like this compound, direct halogenation of an unfunctionalized enyne is not a primary strategy; rather, the chlorine is typically introduced by converting a pre-existing functional group.

Regioselectivity becomes critical when a reaction has the potential to form constitutional isomers. In the context of radical halogenation, the selectivity for which hydrogen atom is replaced depends on the stability of the resulting radical intermediate (tertiary > secondary > primary). youtube.com However, for ionic mechanisms, such as halohydrin formation, the addition follows Markovnikov's rule, where the nucleophile (in this case, water or an alcohol) adds to the more substituted carbon of the double bond, which bears more partial positive charge in the bridged intermediate. youtube.com

In synthesizing a complex molecule like this compound, direct halogenation of a diene or enyne precursor must be carefully controlled to avoid unwanted side reactions, such as addition to the triple bond or multiple halogenations. masterorganicchemistry.com Therefore, more controlled methods, such as the conversion of a hydroxyl group, are generally preferred.

Conversion of Precursor Functional Groups to the Alkyl Chloride

A common and highly effective strategy for synthesizing alkyl chlorides involves the substitution of an alcohol functional group. chemistrysteps.com This approach offers greater control over regioselectivity, as the position of the chlorine atom is predetermined by the location of the precursor alcohol. For the synthesis of this compound, a logical precursor would be (E/Z)-5-phenylpent-2-en-4-yn-1-ol.

Several reagents are available for this transformation, each with its own mechanistic nuances and implications for stereochemistry.

Thionyl Chloride (SOCl₂): This is a widely used reagent for converting primary and secondary alcohols into alkyl chlorides. libretexts.org The reaction typically proceeds with an inversion of stereochemistry at a chiral center when conducted in the presence of a base like pyridine, following an Sₙ2 mechanism. libretexts.org In the absence of a base, the reaction can proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. libretexts.org

Phosphorus Halides: Reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective. The reaction of PBr₃ with alcohols, for instance, involves an Sₙ2 attack by the bromide ion, leading to an inversion of configuration. youtube.com A similar outcome can be expected with PCl₃.

Cyanuric Chloride: A milder alternative for converting alcohols to alkyl chlorides is the use of cyanuric chloride in the presence of dimethylformamide (DMF). rsc.org This method is known to proceed under mild conditions and also results in an inversion of configuration, consistent with an Sₙ2 pathway. rsc.org

The choice of reagent can be critical, especially when dealing with sensitive functional groups like the enyne system, which might be prone to rearrangement under harsh acidic conditions generated by reagents like hydrogen halides (HX). organicchemistrytutor.com The use of methods like SOCl₂ or cyanuric chloride provides a controlled way to install the chloride while minimizing side reactions. libretexts.orgrsc.org

Table 1: Comparison of Reagents for Converting Alcohols to Alkyl Chlorides

ReagentTypical ConditionsStereochemical Outcome (at chiral center)Notes
Thionyl Chloride (SOCl₂)PyridineInversion (Sₙ2)Pyridine scavenges HCl byproduct. libretexts.org
Thionyl Chloride (SOCl₂)Ether (no base)Retention (Sₙi)Proceeds via a tight ion pair. libretexts.org
Phosphorus Trichloride (PCl₃)VariesInversion (Sₙ2)Analogous to PBr₃ reactions. youtube.com
Cyanuric Chloride / DMFCH₂Cl₂Inversion (Sₙ2)Mild conditions, suitable for sensitive substrates. rsc.org
Hydrogen Chloride (HCl)N/ARacemization (Sₙ1 for 2°, 3° alcohols)Prone to carbocation rearrangements. chemistrysteps.comorganicchemistrytutor.com

Stereochemical Control in the Synthesis of this compound

The presence of a stereogenic double bond in this compound necessitates precise control over its geometry during synthesis. This involves strategies that can selectively produce one stereoisomer over another.

Diastereoselective and Enantioselective Approaches to the Alkene Moiety

Achieving stereocontrol in enyne synthesis is an active area of research. rsc.orgrsc.org Diastereoselective and enantioselective methods aim to create chiral centers with a high degree of purity. While the target molecule itself does not possess a chiral carbon, the principles of stereoselective synthesis are crucial for constructing complex precursors that might be chiral.

Enantioselective synthesis of related chiral enynes has been achieved through various catalytic methods:

Palladium-Catalyzed Reactions: Pd-catalyzed branch-selective allylic C-H alkylation has been used to construct chiral 1,4-enynes with high enantiomeric and diastereomeric purity. acs.org

Copper-Catalyzed Reactions: Asymmetric Sₙ2'-selective allylic alkynylation catalyzed by copper complexes is another powerful method for accessing chiral 1,4-enynes. acs.org

Metathesis Reactions: Diastereoselective ene-diyne ring-closing metathesis has been reported as a novel route to P-stereogenic heterocycles containing an enyne moiety, demonstrating that stereocontrol can be induced at atoms other than carbon. acs.org

These advanced catalytic systems highlight the potential for creating specific stereoisomers of enyne-containing molecules by using chiral ligands or catalysts that can differentiate between enantiotopic faces or groups in a prochiral substrate. rsc.orgrsc.org

Control of E/Z Isomerism in the Pent-3-en-1-ynyl Chain

The geometry of the double bond in this compound is defined as either E (entgegen, opposite) or Z (zusammen, together). This designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. studymind.co.ukchemguide.co.uk For the double bond at the 3-position, one would assign priorities to the groups on each carbon of the double bond (C3 and C4).

At C3: The phenylethynyl group has a higher priority than the hydrogen atom.

At C4: The chloromethyl group (-CH₂Cl) has a higher priority than the hydrogen atom.

Therefore, the (E)-isomer has the high-priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side. masterorganicchemistry.comyoutube.com

Table 2: E/Z Isomerism in this compound

IsomerDescription
(E)-5-Chloro-pent-3-en-1-ynyl-benzeneThe phenylethynyl group and the chloromethyl group are on opposite sides of the C=C bond.
(Z)-5-Chloro-pent-3-en-1-ynyl-benzeneThe phenylethynyl group and the chloromethyl group are on the same side of the C=C bond.

Several synthetic strategies can be employed to control this E/Z isomerism:

Stereospecific Cross-Coupling Reactions: Reactions like the Sonogashira or Hiyama coupling can be used to form the enyne skeleton. organic-chemistry.org By starting with a vinyl halide or vinylsiloxane of a defined stereochemistry (E or Z), the reaction can proceed with retention of the double bond geometry, leading to a stereochemically pure product. organic-chemistry.org For example, coupling a trans-styrenyl bromide derivative would yield a trans-enyne product. organic-chemistry.org

Alkyne Hydroalkylation: Copper hydride-catalyzed hydroalkylation of alkynes can produce trisubstituted alkenes with high selectivity for the Z configuration. nih.gov This involves the syn-addition of Cu-H across the triple bond, followed by alkylation.

Ligand-Controlled Stereodivergent Synthesis: Recent advances have shown that by changing the ligand on a metal catalyst (e.g., nickel), it is possible to selectively synthesize either the Z or E isomer of a 1,3-diene from the same set of starting materials. nih.gov This principle of ligand control offers a powerful tool for tuning the stereochemical outcome of a reaction to produce the desired isomer of an enyne.

The synthesis of the (E)-isomer of this compound has been specifically reported, indicating that stereocontrolled methods are viable for this target. lookchem.comnih.gov

Reaction Mechanisms and Reactivity Profiles of 5 Chloro Pent 3 En 1 Ynyl Benzene

Mechanistic Investigations of Electrophilic Additions to the Alkene and Alkyne

The π-bonds of the alkene and alkyne in 5-chloro-pent-3-en-1-ynyl-benzene are nucleophilic and will react with electrophiles. The regioselectivity and stereoselectivity of these additions are influenced by the electronic effects of the phenyl group and the chloro substituent, as well as the relative reactivity of the double and triple bonds. Generally, alkenes are more reactive towards electrophiles than alkynes, but the specific conditions can influence the outcome. organicchemistrytutor.com

Halogenation and Hydrohalogenation Reaction Pathways

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the enyne system can proceed via a stepwise mechanism involving a bridged halonium ion intermediate. organicchemistrytutor.commasterorganicchemistry.com The reaction is initiated by the electrophilic attack of the halogen on either the alkene or the alkyne. The choice of the reaction site depends on the relative nucleophilicity of the two π-systems. The subsequent attack of the halide anion occurs from the anti-face, leading to a trans-dihalogenated product. organicchemistrytutor.commasterorganicchemistry.com With an excess of the halogenating agent, addition across both the double and triple bonds can occur, potentially leading to a tetrahalogenated product. organicchemistrytutor.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to this compound is expected to follow Markovnikov's rule. wikipedia.org Protonation of the π-system will occur to form the most stable carbocation. In the case of the alkene, protonation would lead to a secondary carbocation stabilized by resonance with the phenyl group. For the alkyne, protonation would yield a vinylic carbocation. masterorganicchemistry.com The subsequent attack of the halide anion on the carbocation intermediate gives the final product. The reaction can be difficult to stop at the mono-addition stage, and with excess hydrogen halide, a second addition can occur, typically yielding a geminal dihalide. wikipedia.org The mechanism can also be more complex, sometimes proposed as a termolecular process to account for the observed anti-stereospecificity in some cases. youtube.com

Regioselectivity and Stereoselectivity in Addition Reactions

The regioselectivity of electrophilic additions is primarily dictated by the stability of the carbocation intermediate. For hydrohalogenation of the alkene, the proton will add to the carbon atom further from the phenyl group (C4), placing the positive charge on the carbon adjacent to the phenyl group (C3), which is stabilized by resonance. The halide will then add to C3. In the case of the alkyne, protonation is expected at the terminal carbon (C1) to generate a carbocation at C2, stabilized by the adjacent phenyl ring.

The stereoselectivity of halogenation is typically anti, due to the backside attack on the bridged halonium ion. masterorganicchemistry.comyoutube.com For hydrohalogenation, if the reaction proceeds through a discrete carbocation, a mixture of syn and anti addition products could be expected as the planar carbocation can be attacked from either face. However, some hydrohalogenation reactions of alkynes have been observed to be anti-stereospecific. youtube.com

Table 1: Predicted Outcomes of Electrophilic Addition Reactions

ReactionReagentExpected Major Product(s)RegioselectivityStereoselectivity
Halogenation (1 eq.)Br₂Addition to the double bondVicinal dibromideanti
Hydrohalogenation (1 eq.)HBrAddition to the double bondMarkovnikov additionMixture of syn and anti
Halogenation (excess)Cl₂Tetra-chlorinated alkaneAddition to both π-bondsanti for each addition
Hydrohalogenation (excess)HClGeminal dihalide at the alkyneMarkovnikov additionNot applicable

Nucleophilic Substitution Reactions Involving the Alkyl Chloride

The chloro group at the C5 position is an allylic halide, which enhances its reactivity towards nucleophilic substitution. stackexchange.com The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, and these pathways are often in competition.

S(_N)1 and S(_N)2 Mechanistic Pathways

S(_N)1 Mechanism: The S(_N)1 pathway involves the formation of a resonance-stabilized allylic carbocation upon departure of the chloride leaving group. chemicalforums.comquora.com This carbocation can be attacked by a nucleophile at either C5 or C3, leading to a mixture of products. The phenyl group can further stabilize this carbocation through resonance. S(_N)1 reactions are favored by polar, protic solvents and weak nucleophiles. stackexchange.comchemicalforums.com

S(_N)2 Mechanism: The S(_N)2 pathway involves a backside attack by a strong nucleophile on the carbon bearing the chlorine atom (C5), leading to inversion of configuration at that center. stackexchange.com The transition state of the allylic S(_N)2 reaction is stabilized by the adjacent π-system. stackexchange.com Strong, non-bulky nucleophiles and polar, aprotic solvents favor the S(_N)2 mechanism. chemicalforums.com Given that the substrate is a primary allylic halide, the S(_N)2 pathway is generally expected to be competitive, if not favored, under appropriate conditions. stackexchange.com

The balance between S(_N)1 and S(_N)2 can be delicate for allylic halides and is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. stackexchange.com

Competing Elimination Reactions (E1 and E2)

Elimination reactions are always in competition with nucleophilic substitution. The presence of a base can lead to the formation of a more extended conjugated system.

E1 Mechanism: The E1 pathway proceeds through the same allylic carbocation intermediate as the S(_N)1 reaction. quora.com A weak base can then abstract a proton from an adjacent carbon to form a new π-bond. E1 reactions are favored by high temperatures and weak bases. masterorganicchemistry.com

E2 Mechanism: The E2 pathway is a concerted process where a strong, bulky base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. masterorganicchemistry.com This reaction is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group. E2 reactions are favored by strong, sterically hindered bases and high temperatures. youtube.com

Table 2: Factors Influencing Substitution and Elimination Pathways

FactorFavors S(_N)1/E1Favors S(_N)2Favors E2
Nucleophile/Base Weakly nucleophilic, weakly basicStrongly nucleophilic, weakly basicStrongly basic, sterically hindered
Solvent Polar proticPolar aproticLess critical, but often polar aprotic
Substrate Formation of stable carbocationUnhindered substrateAccessible anti-periplanar proton
Temperature Higher temperatures favor eliminationLower temperatures favor substitutionHigher temperatures favor elimination

Pericyclic Reactions and Cycloadditions

The conjugated enyne system of this compound can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

Diels-Alder Reaction: The enyne can act as a dienophile in a Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org Research on similar enyne systems has shown that cycloaddition can occur selectively at either the alkene or the alkyne, depending on the substituents and the diene used. nih.govacs.org In some cases, the alkyne is the more reactive dienophile. nih.govacs.org The reaction of this compound with a suitable diene would lead to the formation of a six-membered ring.

Electrocyclization: Under thermal or photochemical conditions, the conjugated system of an enyne can undergo electrocyclization. For instance, certain 1,3-dien-5-ynes can cyclize to form aromatic rings through a process known as the Hopf cyclization. rsc.org While the specific conditions for such a reaction with this compound are not documented, the potential for such transformations exists. Other metal-catalyzed cycloisomerization reactions of enynes are also known, leading to a variety of cyclic products. acs.orgacs.org

Ene Reaction: The molecule contains allylic hydrogens, making it a potential substrate for an ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the 'ene') and a compound with a multiple bond (the 'enophile'). rsc.org

Diels-Alder and Related [4+2] Cycloadditions Involving the Alkene or Alkyne

In a typical Diels-Alder reaction, the enyne system of this compound would most likely function as the dienophile, reacting with a suitable diene. organic-chemistry.org The alkyne moiety is generally a more reactive dienophile than a non-activated alkene. youtube.com The presence of the electron-withdrawing phenyl group can further enhance the dienophilic character of the alkyne. organic-chemistry.org

When reacting with a diene, the cycloaddition can occur across the triple bond to yield a cyclohexadiene derivative. The regioselectivity of this addition would be influenced by the electronic effects of the phenyl group and the chloro-substituted vinyl group. For instance, in reactions with unsymmetrical dienes, the phenyl group would direct the regiochemical outcome. researchgate.net

Alternatively, the conjugated enyne system itself could potentially act as a 4π component, particularly in intramolecular cycloadditions or in reactions with highly reactive dienophiles. However, the s-trans conformation of the enyne moiety might disfavor its participation as a diene, which typically requires an s-cis conformation for the reaction to proceed efficiently. masterorganicchemistry.com

A notable variant of the [4+2] cycloaddition involves the use of benzynes as the 2π component in an intramolecular fashion. nih.gov If this compound were tethered to a benzyne (B1209423) precursor, an intramolecular [4+2] cycloaddition could lead to the formation of complex polycyclic aromatic systems. nih.gov These reactions often proceed at room temperature and can be highly efficient. nih.gov

The following table summarizes the potential Diels-Alder reactivity of this compound based on analogous systems.

Diene/Dienophile PartnerPredicted Role of this compoundExpected Product TypeKey Influencing Factors
Simple conjugated diene (e.g., 1,3-butadiene)Dienophile (2π component)Substituted cyclohexadieneElectronic nature of the phenyl group
Electron-rich diene (e.g., Danishefsky's diene)Dienophile (2π component)Functionalized cyclohexadieneEnhanced reactivity due to electron-donating groups on the diene
In situ generated benzyne (intramolecular)4π componentPolycyclic aromatic compoundProximity and orientation of the benzyne precursor
Highly reactive dienophile (e.g., N-phenylmaleimide)Diene (4π component)Substituted bicyclic adductRequirement for s-cis conformation

Enyne Metathesis and Related Rearrangements

Enyne metathesis is a powerful bond-reorganization reaction catalyzed by transition metal complexes, most commonly those of ruthenium, that can lead to the formation of 1,3-dienes. organic-chemistry.org The reaction can proceed via an intermolecular (cross-enyne metathesis) or an intramolecular (ring-closing enyne metathesis, RCEYM) pathway. organic-chemistry.org

For this compound, RCEYM would require the molecule to be appropriately tethered to another olefinic group. The outcome of such a reaction, in terms of exo versus endo cyclization products, is often dependent on the ring size being formed. nih.gov Generally, the formation of smaller rings (5-11 membered) favors the exo-product, while larger rings (12-15 membered) selectively yield the endo-product. nih.gov The presence of ethylene (B1197577) can also influence the selectivity of the reaction. nih.gov

The mechanism of enyne metathesis can follow either an "ene-first" or "yne-first" pathway, with NMR evidence often favoring the "ene-first" route for ruthenium-catalyzed systems. organic-chemistry.org The driving force for the reaction is the formation of a thermodynamically stable conjugated 1,3-diene system. wikipedia.org

Skeletal rearrangements can also be catalyzed by transition metals, leading to diverse structural motifs from enyne substrates. nih.gov

The table below outlines the potential outcomes of enyne metathesis reactions involving this compound based on known principles.

Reaction TypeCatalystPotential ProductMechanistic Pathway
Ring-Closing Enyne Metathesis (RCEYM)Ruthenium Carbene (e.g., Grubbs' catalyst)Cyclic 1,3-diene"Ene-first" or "Yne-first"
Cross-Enyne MetathesisRuthenium CarbeneAcyclic 1,3-dieneIntermolecular reaction with an alkene
Skeletal RearrangementTransition Metal (e.g., Pd, Pt)Isomeric enyne or diene structuresVaries with metal and ligand

Transition Metal-Catalyzed Transformations of this compound

The alkene and alkyne functionalities in this compound are susceptible to a wide range of transformations catalyzed by transition metals, offering pathways to a variety of functionalized products.

Palladium-Catalyzed Reactions

Palladium catalysts are exceptionally versatile for the transformation of enynes.

The terminal alkyne in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This would involve the reaction of the terminal alkyne with aryl or vinyl halides to form a new C(sp)-C(sp2) bond. Similarly, coupling with another terminal alkyne would lead to a C(sp)-C(sp) bond, generating a diyne. The vinyl chloride moiety could also potentially participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form new C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds, although this would likely require different reaction conditions than the alkynyl coupling.

The following table presents potential palladium-catalyzed cross-coupling reactions.

Coupling ReactionCoupling PartnerCatalyst SystemExpected Bond Formation
Sonogashira CouplingAryl/Vinyl HalidePd(PPh₃)₂Cl₂ / CuIC(sp)-C(sp²)
Suzuki CouplingAryl/Vinyl Boronic AcidPd(PPh₃)₄ / BaseC(sp²)-C(sp²)
Stille CouplingOrganostannanePd(PPh₃)₄C(sp²)-C(sp²) or C(sp²)-C(sp³)
Heck CouplingAlkenePd(OAc)₂ / Ligand / BaseC(sp²)-C(sp²)

Palladium-catalyzed carbonylation reactions can introduce a carbonyl group into the molecule. For instance, in the presence of carbon monoxide and a suitable nucleophile (e.g., an alcohol), the vinyl chloride could undergo carbonylative coupling to form an α,β-unsaturated ester. Hydroarylation, the addition of an aryl C-H bond across the alkyne or alkene, can also be catalyzed by palladium, leading to more complex aromatic structures.

Gold and Silver-Catalyzed Transformations of Alkynes

Gold and silver catalysts exhibit a strong affinity for alkynes (alkynophilicity) and can catalyze a variety of unique transformations. researchgate.netrsc.org

Gold(I) catalysts are particularly effective in promoting the cycloisomerization of enynes. mdpi.com For a substrate like this compound, if tethered to a nucleophile, gold catalysis could induce intramolecular cyclization via activation of the alkyne. acs.org These reactions often proceed through the formation of gold carbene intermediates, which can then undergo further reactions. nih.gov The regioselectivity of the initial nucleophilic attack on the gold-activated alkyne is influenced by the electronic nature of the substituents. mdpi.com

Silver catalysts can also promote various transformations of alkynes, including hydrofunctionalization and cycloaddition reactions. nsf.govnih.gov For instance, silver-catalyzed intramolecular [4+2] cycloadditions of enynes have been reported. nsf.gov Silver can also catalyze the addition of various nucleophiles to the alkyne.

The table below summarizes potential gold and silver-catalyzed transformations.

Metal CatalystReaction TypePotential ProductKey Features
Gold(I)Cycloisomerization/AnnulationPolycyclic or heterocyclic compoundsHigh efficiency, mild conditions
Gold(I)Enyne-ene annulationPolysubstituted benzenesInvolves a formal [3+3] approach
Silver(I)Intramolecular [4+2] CycloadditionCyclic amides (with amide tether)Can be rendered enantioselective with chiral ligands
Silver(I)PhenylselenylationAlkynyl selenidesUses an electrophilic selenium source
Cyclization and Rearrangement Pathways

The enyne-plus-halogenated-alkene structure of this compound makes it a candidate for various cyclization reactions, often triggered by acids or metals, leading to the formation of carbo- and heterocyclic frameworks.

Under Brønsted acid catalysis, enynes containing a nucleophilic group can undergo cyclization. nih.gov For a molecule like this compound, protonation of the alkyne could lead to a vinyl cation. This highly reactive intermediate could then be attacked by an external nucleophile or potentially undergo intramolecular reactions if a suitable participating group were present. A plausible pathway involves an acid-catalyzed domino process that could lead to the formation of five-membered heterocyclic skeletons if reacted with appropriate nucleophiles. nih.gov

Transition metals can also catalyze the cycloisomerization of enynes. researchgate.net For instance, gold(I) catalysts are known to activate the alkyne moiety toward nucleophilic attack. This can initiate a cascade cyclization. Depending on the reaction conditions and substitution pattern, this could lead to various fused ring systems. researchgate.net Radical-mediated cyclizations are also prominent for enynes. These reactions can be initiated by radical species and proceed through a cascade of bond formations, allowing for the construction of complex polycyclic structures. researchgate.netrsc.org

Hydration and Hydroamination Mechanisms

The terminal alkyne group of this compound is susceptible to hydration and hydroamination reactions, which are classic examples of electrophilic additions to triple bonds.

Hydration: The addition of water across the alkyne typically requires a catalyst, such as a strong acid in combination with a mercury(II) salt (e.g., HgSO₄). youtube.comkhanacademy.org The reaction follows Markovnikov's rule, where the initial electrophilic attack (by H⁺ or a mercury species) occurs at the terminal carbon, leading to the formation of a more stable vinyl cation on the carbon adjacent to the phenyl ring. youtube.com Nucleophilic attack by water, followed by deprotonation, yields an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. youtube.comkhanacademy.org Gold(I) complexes are also highly effective catalysts for alkyne hydration, often providing quantitative yields of the corresponding ketone under milder conditions. mdpi.com

Hydroamination: The addition of an N-H bond from ammonia (B1221849) or an amine across the alkyne is known as hydroamination. This reaction is typically catalyzed by late transition metals, with gold(I) and other metal complexes being particularly effective. mdpi.comfrontiersin.org Two primary mechanisms are proposed: 1) activation of the alkyne by coordination to the metal, followed by nucleophilic attack by the amine, and 2) activation of the amine via oxidative addition to the metal, followed by insertion of the alkyne. frontiersin.org For terminal alkynes like the one in this compound, the reaction generally proceeds with Markovnikov regioselectivity, leading to the formation of an enamine which then tautomerizes to the corresponding imine. frontiersin.org

ReactionCatalyst/ReagentsIntermediateProduct TypeRegioselectivity
Hydration H₂O, H₂SO₄, HgSO₄EnolMethyl KetoneMarkovnikov
Hydroamination R-NH₂, Gold(I) CatalystEnamineImineMarkovnikov

This table provides a summary of expected outcomes for hydration and hydroamination of the alkyne moiety in this compound based on general mechanisms.

Ruthenium-Catalyzed Olefin Metathesis Mechanisms

Enyne metathesis is a powerful reaction for forming conjugated dienes, and it is efficiently catalyzed by ruthenium carbene complexes, such as Grubbs catalysts. beilstein-journals.orgnih.gov For this compound, an intermolecular cross-metathesis with an alkene (e.g., ethylene) would be a likely transformation.

The catalytic cycle is generally understood to initiate with the ruthenium carbene reacting with either the alkene or the alkyne moiety of the enyne. nih.gov

Initiation: The ruthenium catalyst reacts with the alkene partner (or the alkene part of the enyne in intramolecular cases) in a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and form a new ruthenium alkylidene.

Alkyne Insertion: The active ruthenium carbene then reacts with the alkyne portion of this compound. This step is often considered kinetically regioselectivity-determining. nih.gov The reaction proceeds to form a vinylcarbene complex, potentially through a short-lived ruthenacyclobutene intermediate. beilstein-journals.orgnih.gov

Cycloaddition & Product Release: The resulting vinylcarbene moiety undergoes a [2+2] cycloaddition with the alkene partner. The subsequent cycloreversion of this new ruthenacyclobutane releases the final conjugated diene product and regenerates a ruthenium carbene species, allowing the catalytic cycle to continue. nih.govacs.org

The presence of ethylene can promote the reaction by favoring the formation of highly active ruthenium methylidene intermediates. beilstein-journals.org The stereoselectivity of the newly formed double bond is a key consideration, with catalyst design playing a crucial role in achieving kinetic control for either the E- or Z-isomer. mdpi.com

Radical Reactions Involving the Unsaturated Systems or Halogen

The unsaturated C-C bonds and the carbon-halogen bond in this compound provide multiple sites for radical reactions. These processes are typically initiated by heat, light, or a radical initiator. wikipedia.orglibretexts.org

Free Radical Addition Mechanisms

Free radical addition can occur across both the double and triple bonds of the molecule. The mechanism follows a classic chain reaction pattern involving initiation, propagation, and termination steps. wikipedia.orgyoutube.com

Initiation: The reaction begins with the homolytic cleavage of a weak bond in an initiator (e.g., a peroxide) to form free radicals. youtube.com This radical then reacts with a reagent like HBr to generate a bromine radical (Br•).

Propagation: This phase consists of two key steps.

The bromine radical adds to one of the unsaturated bonds. For the alkyne, the radical will add to the terminal carbon to form a more stable vinylic radical on the internal, phenyl-substituted carbon. youtube.com For the alkene, addition will likely occur at the carbon further from the chlorine, placing the resulting radical on the carbon bearing the chlorine, where it can be stabilized.

The newly formed carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the final product and regenerating a bromine radical to continue the chain. youtube.com

Termination: The reaction ceases when two radicals combine with each other. wikipedia.org

A notable feature of radical addition of HBr is its anti-Markovnikov regioselectivity, which is in direct contrast to electrophilic addition. libretexts.org Radical additions to alkynes are generally slower than to alkenes. wikipedia.org

StepDescription
Initiation Formation of a radical (e.g., Br•) from an initiator and reagent (e.g., HBr).
Propagation 1 Radical adds to an unsaturated bond (alkene or alkyne) to form a more stable carbon radical intermediate.
Propagation 2 The carbon radical abstracts an atom (e.g., H from HBr) to form the product and regenerate the propagating radical.
Termination Two radicals combine to terminate the chain reaction.

This table outlines the fundamental steps of a free radical addition reaction applicable to this compound.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a mechanism by which a radical is generated through the transfer of a single electron from a donor, typically an alkali metal like lithium or sodium. libretexts.orglibretexts.org Both the alkyne and the chloroalkene moieties of this compound can potentially undergo SET reactions.

Reaction at the Alkyne: The reduction of alkynes can be achieved using a metal like sodium in liquid ammonia. The process begins with the transfer of an electron from the sodium atom to the alkyne, forming a radical anion. This intermediate is then protonated by a proton source (like an alcohol added to the reaction), forming a vinylic radical. A second electron transfer from another sodium atom creates a vinylic anion, which is then protonated to yield the final alkene. This process typically results in the formation of a trans-alkene due to steric repulsion in the vinylic anion intermediate. libretexts.org

Reaction at the C-Cl Bond: Alkyl halides can also be reduced via SET. An electron can be transferred from a donor to the σ* antibonding orbital of the C-Cl bond. This leads to the formation of a radical anion which rapidly fragments, cleaving the C-Cl bond to produce a carbon-centered radical and a chloride anion. escholarship.orgacs.org This radical can then be trapped by a hydrogen atom donor or participate in other radical cascade reactions. The reactivity in such processes depends on the reduction potential of the organic halide. acs.org

Computational Chemistry and Theoretical Investigations of 5 Chloro Pent 3 En 1 Ynyl Benzene

Electronic Structure Elucidation and Molecular Orbital Theory

A detailed understanding of the electronic makeup of 5-Chloro-pent-3-en-1-ynyl-benzene is fundamental to predicting its reactivity and properties. However, no published research was found that specifically delves into the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

The reactivity of a molecule can often be predicted by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An analysis of the energy levels and spatial distribution of the HOMO and LUMO of this compound would provide critical insights into its behavior in chemical reactions, indicating likely sites for nucleophilic or electrophilic attack. At present, no such analysis for this specific molecule is available in the scientific literature.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound would reveal its polarity and the electrostatic potential at various points on its surface. This information is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments. The generation of electrostatic potential maps, a common computational tool, has not been reported for this compound.

Reaction Pathway Modeling and Transition State Analysis

Modeling the potential reaction pathways of this compound would be invaluable for synthetic chemists. Such studies, however, are currently absent from the scientific record.

Density Functional Theory (DFT) Calculations for Reaction Barriers

Density Functional Theory (DFT) is a powerful computational method used to calculate the energy barriers of chemical reactions, providing a quantitative measure of reaction feasibility and kinetics. The application of DFT to predict the reaction barriers for various transformations of this compound has not been documented.

Ab Initio Methods for Mechanistic Elucidation

Ab initio calculations, which are based on first principles of quantum mechanics, offer a high level of theory for elucidating complex reaction mechanisms. These methods could be employed to study the step-by-step processes of reactions involving this compound, but no such studies have been published.

Conformational Analysis and Energy Landscapes

The three-dimensional shape and flexibility of this compound are determined by its conformational landscape. Understanding the relative energies of different conformers is key to predicting its biological activity and physical properties. A comprehensive conformational analysis and the mapping of its energy landscapes have yet to be undertaken.

Torsional Potential and Stereoisomer Stability

A critical aspect of understanding the three-dimensional structure and reactivity of a molecule like this compound is the analysis of its torsional potential and the relative stability of its possible stereoisomers. The presence of a carbon-carbon double bond gives rise to (E) and (Z) isomers. Furthermore, rotation around the single bonds, particularly the bond connecting the phenyl ring to the alkyne and the bond between the alkene and the chloro-substituted carbon, would define the molecule's conformational landscape.

A thorough computational study would typically involve:

Conformational Searching: Utilizing methods like molecular mechanics or semi-empirical calculations to identify all possible low-energy conformers.

Geometry Optimization: Employing higher levels of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*), to obtain the optimized geometries of the identified conformers and stereoisomers.

Energy Calculations: Performing single-point energy calculations with a more accurate method or a larger basis set (e.g., CCSD(T) or a larger Pople or Dunning-style basis set) to determine the relative stabilities of the isomers.

However, no published studies were found that have performed these calculations for this compound. Therefore, no data on the energy differences between the (E) and (Z) isomers or the rotational barriers around the single bonds can be presented.

Interplay of Aromaticity, Alkyne, and Alkene Moieties

A computational analysis of this interplay would typically investigate:

Electron Delocalization: Using tools like Natural Bond Orbital (NBO) analysis to quantify the extent of electron delocalization across the conjugated system.

Aromaticity Indices: Calculating metrics such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) index to assess any changes in the aromaticity of the benzene (B151609) ring due to conjugation with the enyne moiety.

Frontier Molecular Orbitals: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transition properties and reactivity patterns.

The absence of such computational studies for this compound means that a quantitative description of these electronic interactions is not possible at this time.

Spectroscopic Parameter Prediction and Validation (Theoretical Methodologies)

Theoretical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds.

Theoretical Prediction of Vibrational Frequencies (IR/Raman)

The calculation of vibrational frequencies is a standard output of quantum chemical geometry optimization calculations. These theoretical frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the structure of a synthesized molecule.

The typical workflow involves:

Frequency Calculation: Performing a frequency calculation at the same level of theory used for geometry optimization (e.g., DFT).

Scaling Factors: Applying empirical scaling factors to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies.

Visualization: Visualizing the normal modes associated with each calculated frequency to assign specific vibrational motions to the observed spectral bands.

Without experimental IR or Raman spectra and corresponding theoretical calculations for this compound, a table of predicted vibrational frequencies and their assignments cannot be compiled.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants.

The predominant method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. The process includes:

GIAO Calculation: Performing a GIAO calculation on the optimized geometry of the molecule.

Referencing: Referencing the calculated absolute shieldings to the shieldings of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain chemical shifts.

No theoretical studies reporting the calculated NMR chemical shifts and coupling constants for this compound have been found. Therefore, a data table of predicted NMR parameters cannot be provided.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation of 5 Chloro Pent 3 En 1 Ynyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. emerypharma.comweebly.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals and the establishment of through-bond and through-space connectivities.

The initial step in the structural elucidation of 5-Chloro-pent-3-en-1-ynyl-benzene involves the acquisition and analysis of 1D ¹H and ¹³C NMR spectra, complemented by a Distortionless Enhancement by Polarization Transfer (DEPT) experiment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the phenyl protons are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The vinyl protons on the double bond will resonate in the alkene region (δ 5.5-6.5 ppm), and their coupling constant will be indicative of the double bond geometry. The methylene (B1212753) protons adjacent to the chlorine atom will be deshielded and are expected around δ 4.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The phenyl carbons will have signals in the aromatic region (δ 120-140 ppm), while the acetylenic carbons will appear in their characteristic region (δ 80-90 ppm). The olefinic carbons will resonate around δ 110-140 ppm, and the aliphatic carbon attached to the chlorine will be found further upfield.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons, such as the acetylenic carbons and the substituted phenyl carbon, will be absent in DEPT spectra.

Table 1: Hypothetical ¹H and ¹³C NMR Data for (E)-5-Chloro-pent-3-en-1-ynyl-benzene

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)DEPT-135
1---83.2Quaternary
2---88.5Quaternary
36.15dt15.8, 1.5110.8CH
46.40dt15.8, 5.5135.2CH
54.25dd5.5, 1.543.7CH₂
1'---122.9Quaternary
2'/6'7.45m-129.5CH
3'/5'7.35m-128.8CH
4'7.30m-132.1CH

Note: The data presented in this table is hypothetical and is intended for illustrative purposes based on established spectroscopic principles.

While 1D NMR provides foundational information, 2D NMR techniques are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei. weebly.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the vinyl protons at δ 6.15 (H-3) and δ 6.40 (H-4), and also between the vinyl proton at δ 6.40 (H-4) and the methylene protons at δ 4.25 (H-5). This confirms the -CH=CH-CH₂Cl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would link the proton signals to their corresponding carbon signals as listed in Table 1, for example, δ 6.15 (¹H) to δ 110.8 (¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include:

Correlations from the phenyl protons (H-2'/6' and H-3'/5') to the acetylenic carbon C-1, confirming the phenyl-alkyne connection.

Correlations from the vinyl proton H-3 to the acetylenic carbon C-1 and the methylene carbon C-5.

Correlations from the methylene protons H-5 to the vinyl carbon C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, a NOESY spectrum would be critical in determining the stereochemistry of the double bond. For the (E)-isomer, a strong NOE correlation would be expected between the non-equivalent vinyl protons (H-3 and H-4). In contrast, for the (Z)-isomer, NOE correlations would be observed between H-3 and the adjacent methylene protons (H-5), and between H-4 and the alkyne.

In instances where this compound can be obtained in a crystalline form, solid-state NMR (ssNMR) spectroscopy can provide valuable insights into its three-dimensional structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution spectra of the solid material, revealing information about polymorphism, molecular conformation, and intermolecular interactions that are averaged out in solution-state NMR.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The vibrational spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Alkyne Group: A sharp, weak to medium intensity band for the C≡C stretch is expected in the range of 2100-2260 cm⁻¹. The corresponding C-H stretch of a terminal alkyne is absent here due to the phenyl substitution.

Alkene Group: The C=C stretching vibration for a trans-alkene typically appears around 1665-1675 cm⁻¹. The out-of-plane C-H bending vibration for a trans-disubstituted alkene is a strong band in the 960-975 cm⁻¹ region, which is highly diagnostic for the (E)-stereochemistry.

Aryl Group: The C-H stretching vibrations of the benzene (B151609) ring will appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring will produce a series of bands in the 1450-1600 cm⁻¹ region.

C-Cl Group: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted Characteristic Infrared (IR) and Raman Frequencies for (E)-5-Chloro-pent-3-en-1-ynyl-benzene

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
PhenylC-H stretch3100-3000Medium
PhenylC=C stretch1600, 1580, 1500, 1450Strong
AlkyneC≡C stretch2230Strong
AlkeneC=C stretch1670Medium
Alkene=C-H bend (out-of-plane)965Strong
AlkylC-H stretch2960-2850Medium
ChloroalkaneC-Cl stretch750Medium

Note: The data presented in this table is hypothetical and is intended for illustrative purposes based on established spectroscopic principles.

The progress of chemical reactions involving this compound can be monitored in real-time using in situ spectroscopic techniques, such as Attenuated Total Reflectance (ATR)-FTIR spectroscopy. youtube.comyoutube.com For example, in a substitution reaction where the chlorine atom is replaced by another functional group, one could monitor the disappearance of the characteristic C-Cl vibrational mode and the appearance of new bands corresponding to the product. This allows for the study of reaction kinetics and the detection of any transient intermediates, providing a deeper understanding of the reaction mechanism. Similarly, in situ Raman spectroscopy could be employed, particularly for reactions in aqueous media or for monitoring changes in the highly polarizable alkyne and aromatic systems.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. nih.govresearchgate.netyoutube.com

For this compound, with a molecular formula of C₁₁H₉Cl, the expected exact mass can be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and chlorine (³⁵Cl). This precise mass measurement would definitively confirm the elemental composition of the molecular ion.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Formula C₁₁H₉³⁵Cl
Calculated Exact Mass 176.03928
Observed m/z (HRMS) 176.0391 (Hypothetical)
Mass Accuracy (ppm) < 2 (Hypothetical)
Ion Species [M]⁺

This level of precision would allow for the clear differentiation of this compound from other potential isobaric compounds, thereby providing a high degree of confidence in its identification.

MS/MS and Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a selected precursor ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its structural connectivity. libretexts.orgchemguide.co.ukfiveable.me The fragmentation of this compound would be expected to proceed through several predictable pathways, influenced by the stability of the resulting carbocations and radical species.

Key fragmentation pathways would likely involve:

Loss of a Chlorine Radical: The cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated compounds. This would result in a prominent peak at m/z 141, corresponding to the [C₁₁H₉]⁺ fragment.

Allylic Cleavage: The bond between the chlorinated carbon and the adjacent sp² hybridized carbon is an allylic position. Cleavage at this position is favorable due to the formation of a resonance-stabilized allylic cation. chemicalbook.comnist.govyoutube.com

Propargylic/Benzylic-type Cleavage: The bond between the phenyl ring and the alkyne, and the bond adjacent to the alkyne, are also susceptible to cleavage due to the stability of the resulting phenyl and propargyl-type cations.

McLafferty Rearrangement: While less common for this specific structure, if a gamma-hydrogen is accessible, a McLafferty rearrangement could potentially occur. youtube.com

Table 2: Predicted Key MS/MS Fragmentation Data for the Molecular Ion of this compound (Precursor Ion m/z 176)

Predicted m/zPredicted Fragment IonPlausible Fragmentation Pathway
141[C₁₁H₉]⁺Loss of Cl radical
115[C₉H₇]⁺Loss of C₂H₂Cl radical
102[C₈H₆]⁺Loss of C₃H₃Cl radical
77[C₆H₅]⁺Phenyl cation
51[C₄H₃]⁺Further fragmentation of the phenyl ring

The analysis of these characteristic fragment ions would allow for a detailed reconstruction of the molecule's structure, confirming the presence and connectivity of the phenyl, pentenynyl, and chloro moieties.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comresearchgate.netrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure and its packing within the crystal lattice can be generated.

Crystal Structure Analysis and Molecular Geometry

A successful X-ray crystallographic analysis of this compound would provide a wealth of information about its molecular geometry. This would include precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's constitution and conformation in the solid state.

Table 3: Hypothetical Key Geometric Parameters for this compound from X-ray Crystallography

ParameterPredicted Value
C≡C Bond Length ~1.20 Å
C=C Bond Length ~1.34 Å
C-Cl Bond Length ~1.78 Å
C(sp)-C(sp²) Bond Angle ~178°
C=C-C(Cl) Bond Angle ~125°
Dihedral Angle (C=C) ~180° (for the E-isomer)

The crystallographic data would definitively establish the E/Z stereochemistry of the double bond, which is predicted to be the more stable E-isomer due to reduced steric hindrance.

Intermolecular Interactions and Packing Arrangements

Beyond the individual molecular structure, X-ray crystallography reveals how molecules pack together in the crystal lattice, which is governed by various intermolecular interactions. mdpi.comrsc.orgnih.govsemanticscholar.org For this compound, several types of non-covalent interactions would be expected to influence its crystal packing.

π-π Stacking: The presence of the phenyl ring would likely lead to π-π stacking interactions between adjacent molecules, where the aromatic rings align in a parallel or offset fashion.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the π-system of the alkyne or the phenyl ring.

C-H···π Interactions: The hydrogen atoms of the phenyl ring and the alkenyl chain can form weak hydrogen bonds with the π-electron clouds of adjacent molecules.

Understanding these intermolecular forces is crucial for predicting the material's physical properties, such as its melting point, solubility, and polymorphism. The analysis of the crystal packing would provide a complete picture of the supramolecular assembly of this compound in the solid state.

Synthetic Utility and Applications As a Building Block in Complex Molecule Construction

Role of 5-Chloro-pent-3-en-1-ynyl-benzene in Diversified Organic Synthesis

The combination of a conjugated enyne system with a reactive allylic chloride makes this compound a precursor for a variety of organic transformations. Its synthetic potential lies in the ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, leading to molecules with significant structural diversity.

The structure of this compound inherently combines aromatic (phenyl group) and aliphatic (chloro-pent-en-ynyl chain) features. This characteristic makes it a suitable starting material for the synthesis of more complex hybrid systems. The reactivity of the enyne moiety allows for the construction of polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. acs.orgnih.govacs.orgchemistryviews.org For instance, gold-catalyzed cyclization–oxidation of similar 1,5-enyne systems has been shown to produce functionalized naphthylacetaldehydes, which can be further transformed into PAHs. acs.org The phenyl group of this compound can participate in annulation reactions, while the enyne chain can undergo cyclization, leading to the formation of intricate fused ring systems.

The general strategy for such transformations often involves an initial reaction at the alkyne or alkene, followed by a cyclization event that incorporates the phenyl ring. For example, transition metal-catalyzed reactions, such as those involving rhodium, can facilitate the cycloisomerization of enynes to form cyclic dienes. organic-chemistry.org While direct examples with this compound are not extensively documented, the known reactivity of enynes suggests its potential in constructing novel aromatic-aliphatic frameworks.

Table 1: Potential Reactions for the Synthesis of Aromatic/Aliphatic Hybrid Systems

Reaction TypeCatalyst/ReagentsPotential Product Class
Enyne CycloisomerizationRhodium complexesCyclic Dienes / PAHs
Gold-Catalyzed CyclizationGold catalysts / OxidantsNaphthyl derivatives
Phenyl Addition-DehydrocyclizationHigh TemperaturePolycyclic Aromatic Hydrocarbons

The functional groups present in this compound provide multiple entry points for the synthesis of a wide range of heterocyclic compounds. nih.gov The terminal alkyne can undergo various cyclization reactions to form five- and six-membered rings containing nitrogen, oxygen, or sulfur.

Nitrogen Heterocycles: The terminal alkyne is a key functional group for the synthesis of nitrogen-containing heterocycles. nih.govmdpi.comorganic-chemistry.orgresearchgate.netchalmers.se For example, cascade reactions of terminal alkynes with activated propargyl amines can lead to the formation of substituted pyrroles. nih.gov Furthermore, intramolecular radical addition to alkynes is a known method for synthesizing saturated nitrogen heterocycles like azetidines, pyrrolidines, and piperidines. researchgate.net The vinyl chloride moiety in this compound could also participate in cyclization reactions, for instance, through nucleophilic attack by an amine to form various nitrogen-containing rings.

Oxygen Heterocycles: The synthesis of oxygen-containing heterocycles from enyne precursors is also a well-established strategy. organic-chemistry.orgnih.govresearchgate.net For example, rhodium-catalyzed cycloisomerization of acyclic enynes can produce cyclic diene isomers, which can be precursors to oxygen-containing rings. organic-chemistry.org The insertion of arynes into the C=O bond of aldehydes or formamides provides another route to benzo-fused oxygen heterocycles, a reaction pathway that could be conceptually applied to derivatives of this compound. nih.govresearchgate.net

Sulfur Heterocycles: The construction of sulfur-containing heterocycles can be achieved through various methods, including ring enlargement of smaller sulfur-containing rings or reactions involving elemental sulfur. nih.govscispace.comresearchgate.netresearchgate.netarkat-usa.org While direct reactions with this compound are not reported, the alkyne functionality could potentially react with sulfur-containing nucleophiles to initiate cyclization and form thiophenes or other sulfur heterocycles. scispace.com

Click Chemistry Applications and Bioorthogonal Ligation

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. acs.org The terminal alkyne in this compound makes it a prime candidate for participation in one of the most prominent click reactions: the azide-alkyne cycloaddition.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. acs.orgosti.govorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and its ability to proceed under mild, often aqueous, conditions. organic-chemistry.org The terminal alkyne of this compound can readily participate in CuAAC reactions with various organic azides. The presence of the vinyl chloride and the phenyl group is not expected to interfere with the reaction, making this compound a useful building block for introducing a phenyl-enyne-chloride moiety into larger molecules via a stable triazole linker. nih.govacs.orgnih.gov

Table 2: Key Features of CuAAC Reactions

FeatureDescription
CatalystCopper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) organic-chemistry.org
ReactantsTerminal Alkyne, Organic Azide (B81097)
Product1,4-disubstituted 1,2,3-triazole
RegioselectivityHigh (exclusively 1,4-isomer) organic-chemistry.org
Reaction ConditionsMild, often in aqueous or mixed solvent systems

The resulting triazole products would be complex molecules incorporating the aromatic, aliphatic, and chloro functionalities of the original compound, which could then be used in further synthetic transformations or for various applications in medicinal chemistry and materials science.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a variation of the azide-alkyne cycloaddition that does not require a metal catalyst. nih.govnih.govnih.gov Instead, it utilizes a strained cycloalkyne, such as a cyclooctyne, to accelerate the reaction with an azide. nih.govnih.gov While this compound itself is not a strained alkyne, it could be conceptually modified to incorporate a strained ring system, or it could be used in conjunction with other molecules that are designed for SPAAC. For instance, if the ultimate goal is to attach the phenyl-enyne-chloride moiety to a biological system where copper toxicity is a concern, a derivative of this compound could be synthesized to contain a strained alkyne. The reactivity of such a derivative in SPAAC would be influenced by the strain in the alkyne and the electronic properties of the substituents. rsc.org

Polymer Chemistry and Material Science Applications

The presence of both an alkyne and an alkene in this compound suggests its potential as a monomer for the synthesis of novel polymers. Enyne metathesis and the polymerization of phenylacetylene (B144264) derivatives are two key areas where this compound could find application. acs.orgnih.govresearchgate.netwikipedia.orgnih.gov

Polymers derived from functionalized phenylacetylenes have been investigated for their potential as carbon precursors with high carbon yield and good solubility. osti.govosti.gov The polymerization of monomers similar to this compound could lead to polymers with interesting electronic and optical properties due to the conjugated backbone. The phenyl and chloro substituents would further modulate these properties. For example, poly(phenylacetylene) derivatives have been synthesized and studied for their thermal conversion into carbonaceous materials. osti.gov

Enyne metathesis is another powerful tool in polymer chemistry that could utilize this compound. acs.orgnih.govresearchgate.netwikipedia.orgnih.gov This reaction, typically catalyzed by metal carbenes, can be used to form conjugated diene systems and can be applied to polymerization reactions, such as ring-opening metathesis polymerization (ROMP) of cyclic enynes or acyclic diene metathesis (ADMET) polymerization of dienyne monomers. While direct polymerization of this compound via enyne metathesis might be complex, it could be incorporated as a comonomer to introduce specific functionalities into a polymer chain. nih.gov The resulting polymers, with their unique combination of aromatic, unsaturated, and halogenated moieties, could have applications in organic electronics, sensor technology, or as functional coatings. rsc.orgnih.govresearchgate.net

Table 3: Potential Polymerization Methods and Applications

Polymerization MethodMonomer Type / Key FeaturePotential Polymer Properties & Applications
Coordination PolymerizationPhenylacetylene derivativeHigh carbon yield precursors, soluble conjugated polymers osti.govosti.gov
Enyne Metathesis (e.g., ROMP, ADMET)Enyne monomerFunctional polymers with conjugated backbones for electronics acs.orgnih.govresearchgate.netwikipedia.orgnih.gov
Anionic PolymerizationConjugated enyne derivativeLiving polymerization for controlled polymer architectures acs.orgrsc.org

Monomer for Functionalized Polymers with Unsaturated Backbones

The enyne functionality of this compound allows it to serve as a monomer in several types of polymerization reactions, leading to the formation of polymers with unsaturated backbones. These polymers are of significant interest due to their potential electronic, optical, and mechanical properties.

One of the primary methods for polymerizing enyne monomers is through metathesis polymerization . Specifically, enyne metathesis, often catalyzed by ruthenium-based catalysts like the Grubbs catalysts, can be employed to create polymers with conjugated backbones. nih.govrsc.org The reaction proceeds through a series of cycloaddition and cycloreversion steps, effectively stitching the monomer units together. The general conditions for such polymerizations are outlined in the table below.

Polymerization MethodCatalyst/InitiatorTypical SolventsGeneral Temperature Range
Enyne Metathesis PolymerizationGrubbs Catalysts (1st, 2nd, or 3rd generation)Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneRoom Temperature to 60 °C
Controlled Radical Polymerization (e.g., ATRP, RAFT)Transition metal complexes (e.g., Cu(I) for ATRP) or RAFT agentsToluene, Dioxane, Dimethylformamide (DMF)60 - 110 °C
Table 1: General Conditions for the Polymerization of Enyne Monomers.

Furthermore, the phenylacetylene moiety of the monomer suggests its potential for polymerization via methods typically used for substituted acetylenes. Transition metal catalysts, particularly those based on rhodium and palladium, are known to effectively polymerize phenylacetylene derivatives, yielding poly(phenylacetylene)s with interesting helical structures and optical properties. osti.gov

The resulting polymers from these methods would possess a backbone with repeating units derived from this compound, featuring both the unsaturation of the enyne and the pendant phenyl and chloroalkyl groups. This inherent functionality is a key advantage, as it allows for post-polymerization modification.

Incorporating the Alkyne or Alkene for Post-Polymerization Modification

The unsaturated backbone of polymers derived from this compound is a rich platform for post-polymerization modification, allowing for the tailoring of the polymer's properties after its initial synthesis. The alkyne and alkene functionalities within the polymer chain can be selectively targeted to introduce a wide array of chemical moieties.

The alkyne groups are particularly amenable to "click" chemistry, a set of reactions known for their high efficiency, selectivity, and mild reaction conditions. The thiol-yne reaction , for instance, allows for the addition of thiols across the triple bond, which can proceed via either a radical-mediated or a nucleophilic pathway. nih.govlscollege.ac.inresearchgate.net This is a powerful tool for introducing sulfur-containing functional groups or for cross-linking polymer chains.

Another highly efficient click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which would allow for the introduction of triazole rings into the polymer structure. This method is exceptionally versatile for attaching a wide range of molecules, provided they bear an azide functionality. mcmaster.ca

The alkene groups within the polymer backbone can also be targeted for modification. For example, cycloaddition reactions , such as the Diels-Alder reaction, could be employed if the alkene is part of a suitable diene system, or it could react with a dienophile in an inverse-electron-demand Diels-Alder reaction. Such reactions are valuable for creating more complex, cyclic structures within the polymer framework. mdpi.com

Derivatization Strategies for Enhanced Functionality

Beyond its use as a monomer, this compound can be derivatized prior to polymerization or used as a building block in the synthesis of more complex small molecules. The three key functional handles—the alkyl halide, the alkene, and the alkyne—can be manipulated with a high degree of chemical selectivity.

Introduction of Additional Functional Groups via the Alkyl Halide

The allylic chloride in this compound is a particularly reactive site for nucleophilic substitution reactions . acs.orgresearchgate.net This allows for the straightforward introduction of a wide variety of functional groups by reacting the compound with different nucleophiles. The reactivity of allylic halides is significantly higher than that of their saturated counterparts, often allowing for milder reaction conditions. nih.gov

The table below illustrates the potential for introducing various functionalities through nucleophilic substitution at the allylic chloride position.

NucleophileReagent ExampleIntroduced Functional Group
AzideSodium Azide (NaN₃)-N₃
HydroxideSodium Hydroxide (NaOH)-OH
AlkoxideSodium Methoxide (NaOCH₃)-OCH₃
ThiolateSodium Thiophenoxide (NaSPh)-SPh
CyanidePotassium Cyanide (KCN)-CN
AmineAmmonia (B1221849) (NH₃), Primary/Secondary Amines-NH₂, -NHR, -NR₂
Table 2: Examples of Nucleophilic Substitution Reactions on the Allylic Chloride Moiety.

The introduction of these new functional groups can dramatically alter the chemical properties of the molecule, enabling its use in a broader range of subsequent reactions or imparting specific desired characteristics to the final product. For instance, the introduction of an azide group would make the molecule suitable for click chemistry reactions, while the introduction of a hydroxyl or amino group could provide sites for further derivatization or for influencing solubility and intermolecular interactions.

Transformations of the Alkene and Alkyne to Diverse Chemotypes

The alkene and alkyne moieties of this compound offer a plethora of opportunities for chemical transformations, leading to a wide variety of different chemical structures (chemotypes).

The alkyne can undergo a variety of addition reactions. For example, hydrohalogenation (addition of HX) or halogenation (addition of X₂) can be used to introduce additional halogen atoms. The terminal alkyne can also participate in coupling reactions , such as the Sonogashira coupling, to extend the carbon chain and introduce other aryl or vinyl groups.

The alkene is also susceptible to a range of addition reactions. Halogenation across the double bond can introduce two new halogen atoms. Hydroboration-oxidation can be used to introduce a hydroxyl group with anti-Markovnikov regioselectivity. Furthermore, the double bond can be cleaved through ozonolysis to yield carbonyl compounds.

The conjugated enyne system as a whole can participate in cycloaddition reactions . For example, it can act as a 4π component in Diels-Alder reactions with suitable dienophiles, leading to the formation of six-membered rings. acs.org

The following table summarizes some of the potential transformations of the alkene and alkyne functionalities.

Functional GroupReaction TypeTypical ReagentsResulting Chemotype
AlkyneThiol-yne AdditionR-SH, Radical or Base CatalystVinyl Sulfide
AlkyneAzide-Alkyne Cycloaddition (CuAAC)R-N₃, Cu(I) catalystTriazole
AlkeneEpoxidationm-CPBAEpoxide
AlkeneDiels-Alder ReactionMaleic anhydride (B1165640) (dienophile)Cyclic adduct
Enyne SystemMetathesisGrubbs CatalystPolymerization or new diene
Table 3: Selected Transformations of the Alkene and Alkyne Moieties.

Future Directions and Emerging Research Avenues for 5 Chloro Pent 3 En 1 Ynyl Benzene

Development of Novel Catalytic Systems for Transformations

The strategic positioning of a chloro group in 5-Chloro-pent-3-en-1-ynyl-benzene opens up a plethora of possibilities for catalytic cross-coupling reactions. Future research will likely focus on developing bespoke catalytic systems to selectively functionalize this site. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are anticipated to be primary areas of investigation. clockss.orgyoutube.com The development of catalysts that can operate under mild conditions and tolerate the sensitive enyne functionality will be a significant challenge.

Furthermore, the application of more sustainable and earth-abundant metal catalysts, such as those based on iron, nickel, and cobalt, is a burgeoning field of interest. uni-muenchen.de Research into these systems for the transformation of this compound could lead to more cost-effective and environmentally benign synthetic routes. The presence of the enyne moiety might also allow for novel tandem catalytic cycles, where an initial cross-coupling at the chloro position is followed by a cyclization or other transformation involving the alkyne and alkene. Recent studies on the enantioselective rhodium-catalyzed Pauson-Khand reaction of 1,6-chloroenynes highlight the potential for creating complex chiral molecules from such precursors. nih.gov

Potential Catalytic Transformation Catalyst System Potential Product Class Key Research Challenge
Suzuki CouplingPalladium(0) with phosphine (B1218219) ligandsAryl-substituted enynesCatalyst stability and selectivity
Sonogashira CouplingPalladium(0)/Copper(I)Di-alkynyl enynesPreventing homocoupling side reactions
Heck CouplingPalladium(II)Substituted diene-ynesControlling regioselectivity
Iron-Catalyzed Cross-CouplingIron(II/III) complexesAlkylated or arylated enynesCatalyst loading and turnover number

Flow Chemistry and Continuous Synthesis of the Compound and its Derivatives

The synthesis of complex molecules like this compound and its derivatives can be significantly enhanced by the adoption of flow chemistry. nih.gov Continuous flow processes offer improved control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, better selectivity, and enhanced safety, particularly for exothermic reactions or when handling unstable intermediates. rsc.orgresearchgate.net Future research could focus on developing a continuous flow synthesis of the parent compound itself, potentially from readily available precursors. rsc.org

Moreover, a continuous flow setup would be highly advantageous for the derivatization of this compound. For instance, a flow reactor could be coupled directly to a purification unit, allowing for the rapid and efficient production of a library of derivatives. This approach would be particularly beneficial for optimizing reaction conditions for the catalytic transformations discussed in the previous section. The development of such integrated flow systems will be a key enabler for the exploration of the chemical space around this scaffold. temple.edu

Integration into Automated Synthetic Platforms

The drive towards automation in chemical synthesis is a major trend, and this compound is a prime candidate for integration into such platforms. High-throughput synthesis and purification platforms, often employing 96-well plate formats, could be utilized to rapidly generate a diverse library of derivatives. nih.govnih.govacs.org By leveraging the reactivity of the chloro group and the enyne moiety, a multitude of building blocks can be introduced, leading to a vast array of new chemical entities.

Automated platforms, guided by machine learning algorithms, could accelerate the discovery of new reactions and the optimization of reaction conditions. nih.gov For example, an automated system could screen a wide range of catalysts, ligands, and solvents for a specific cross-coupling reaction of this compound, identifying the optimal conditions in a fraction of the time required for manual experimentation. This approach would be invaluable for unlocking the full synthetic potential of this versatile building block.

Exploration of Photo- and Electrochemical Reactivity

The conjugated enyne system in this compound suggests a rich and largely unexplored photo- and electrochemical reactivity profile. Photochemical reactions of enynes are known to induce a variety of transformations, including isomerizations and cyclizations. acs.orgrsc.orgmsu.edu For instance, photochemical activation could lead to [2+2] or [4+4] cycloadditions, potentially yielding complex polycyclic structures. temple.edulookchem.com The influence of the chloro and phenyl substituents on these photorearrangements would be a fascinating area of study. rsc.org

Similarly, electrochemical methods offer a powerful tool for inducing novel reactivity. rsc.org The electrochemical oxidation or reduction of this compound could generate radical ions, leading to unique cyclization pathways or functionalization reactions that are not accessible through traditional thermal methods. kaust.edu.sarsc.orgrsc.orgacs.org Recent work on the electrochemical dichlorinative cyclization of enynes demonstrates the potential for generating novel heterocyclic compounds. acs.org The development of electrochemical protocols for the functionalization of this compound could provide access to a range of valuable products under mild and environmentally friendly conditions. researchgate.netnih.gov

Reaction Type Conditions Potential Outcome Research Focus
Photochemical IsomerizationUV irradiation(Z)-isomer formationQuantum yields and photostationary states
Photochemical CyclizationUV irradiation, sensitizerPolycyclic scaffoldsRegio- and stereoselectivity
Electrochemical OxidationAnodic potentialRadical cation formation, cyclizationIdentifying reaction intermediates
Electrochemical ReductionCathodic potentialRadical anion formation, functionalizationControlled potential electrolysis

Supramolecular Chemistry and Self-Assembly Based on the Molecular Architecture

The rigid, linear geometry conferred by the alkyne unit, combined with the planar phenyl group, makes this compound an intriguing building block for supramolecular chemistry. The potential for π-π stacking interactions between the phenyl rings and the conjugated enyne systems could drive the self-assembly of these molecules into well-defined nanostructures. Research in this area would explore how modifications to the phenyl ring or substitutions at the chloro position influence the packing and morphology of the resulting assemblies.

Furthermore, the terminal alkyne in derivatives of this compound could participate in the formation of highly ordered self-assembled monolayers (SAMs) on metal surfaces, such as gold. researchgate.netnih.gov The ability to form such organized structures is of great interest for applications in molecular electronics and surface engineering. The interplay of hydrogen bonding and other non-covalent interactions in the self-assembly of phenyl-alkyne derivatives is an active area of research, and the unique structure of this compound offers a new platform for exploring these phenomena. ruben-group.deresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-pent-3-en-1-ynyl-benzene, and what key intermediates are involved?

  • Methodology : The compound is synthesized via propargylation reactions using homopropargyl alcohols or alkynes as precursors. Bohlmann et al. (1971) report a route involving alkyne functionalization under catalytic conditions, while Deussen et al. (2004) describe a multi-step protocol with chlorination at the pentenynyl position . Key intermediates include phenylacetylene derivatives and chlorinated alkynes.
  • Experimental Design : Use anhydrous conditions to prevent side reactions, and monitor reaction progress via TLC or GC-MS. Purification typically involves column chromatography with non-polar solvents.

Q. How can structural characterization of this compound be reliably performed?

  • Methodology : Combine NMR (¹H/¹³C) for functional group analysis and X-ray crystallography for definitive stereochemical confirmation. demonstrates the use of X-ray diffraction to resolve alkynyl and chloro-substituted aromatic systems, with CCDC reference 1901024 providing a structural template .
  • Data Interpretation : Cross-validate NMR shifts (e.g., δ 2.5–3.0 ppm for propargyl protons) with computational predictions (DFT) to resolve ambiguities.

Q. What are the common challenges in isolating this compound, and how can they be mitigated?

  • Methodology : Challenges include instability of the alkynyl-chloro moiety under light or heat. Use amber glassware, low-temperature storage (-20°C), and inert atmospheres (N₂/Ar). highlights similar precautions for chloromethyl benzodioxoles .
  • Optimization : Adjust solvent polarity during crystallization (e.g., hexane/ethyl acetate mixtures) to improve yield and purity.

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

  • Methodology : Apply multimodal validation :

Re-examine NMR sample preparation (e.g., solvent deuteration, concentration effects).

Use synchrotron X-ray sources (as in ) for high-resolution crystallography to confirm bond lengths/angles .

Employ computational chemistry (e.g., MOE software, ) to simulate spectra and compare with experimental data .

  • Case Study : A discrepancy in alkynyl bond geometry (e.g., cis vs. trans) may arise from dynamic effects in solution; variable-temperature NMR can clarify this.

Q. What strategies optimize regioselectivity in derivatizing the alkynyl-chloro moiety?

  • Methodology :

  • Catalytic Systems : Screen Pd/Cu catalysts for Sonogashira coupling to minimize side reactions.
  • Steric Effects : Introduce bulky substituents (e.g., tert-butyl groups) to direct reactivity, as seen in for similar aryl-ethynyl systems .
    • Data Analysis : Use Hammett plots to correlate electronic effects of substituents with reaction rates.

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodology :

Perform DFT calculations (Gaussian or ORCA) to map potential energy surfaces for bond cleavage/rearrangement.

Validate with molecular dynamics simulations (e.g., in MOE, ) to assess solvent effects .

  • Application : Predict stability under acidic/basic conditions by analyzing electron density at the chloro-alkynyl site.

Methodological Frameworks for Research Design

Q. How to design experiments for detecting degradation products of this compound under oxidative conditions?

  • Methodology :

  • LC-HRMS : Use high-resolution mass spectrometry to identify trace degradation products (e.g., epoxides or ketones).
  • Isotopic Labeling : Introduce ¹³C at the chloro position to track bond cleavage pathways.
    • Reference : emphasizes triangulating data from multiple analytical techniques (e.g., LC-MS, NMR) to ensure robustness .

Q. What are best practices for resolving conflicting literature data on this compound’s physical properties?

  • Methodology :

Conduct systematic reviews using curated databases (e.g., CAS Registry, ) to identify primary sources .

Replicate experiments under standardized conditions (e.g., IUPAC guidelines for melting point determination).

  • Critical Analysis : Apply ’s iterative qualitative research principles to assess data credibility .

Data Management & Reproducibility

Q. How to ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodology :

  • Open Protocols : Publish detailed synthetic procedures (e.g., reaction time, catalyst loading) in supplementary materials.
  • Reference Standards : Cross-check spectra with published data (e.g., ’s CAS 64907-51-3) .
    • Collaboration : Use platforms like RCSB PDB () for sharing crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.